

# An In-depth Technical Guide to 1-Bromo-3-(2-bromoethyl)benzene

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 1-Bromo-3-(2-bromoethyl)benzene

Cat. No.: B1315802

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1-Bromo-3-(2-bromoethyl)benzene**, a key intermediate in organic synthesis. This document outlines its chemical and physical properties, detailed experimental protocols for its synthesis, and a discussion of its reactivity, tailored for professionals in chemical research and drug development.

## Core Compound Identification

- IUPAC Name: **1-Bromo-3-(2-bromoethyl)benzene**
- CAS Number: 40422-70-6
- Synonyms: 3-Bromophenethyl bromide, 3-Bromo-1-(2-bromoethyl)benzene

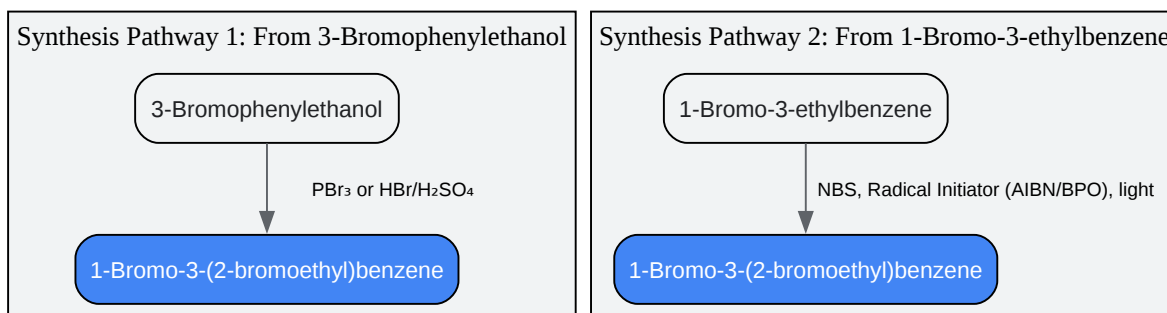
## Physicochemical and Spectroscopic Data

The quantitative data for **1-Bromo-3-(2-bromoethyl)benzene** are summarized in the table below, providing a clear reference for experimental planning and execution.

Property	Value
Molecular Formula	C <sub>8</sub> H <sub>8</sub> Br <sub>2</sub>
Molecular Weight	263.96 g/mol
Boiling Point	77-78 °C @ 0.1 mm Hg[1][2]
Density	1.725 g/mL at 25 °C[1][2]
Refractive Index (n <sub>20/D</sub> )	1.595[1]
Flash Point	> 110 °C (> 230 °F)[1][2]
SMILES	C1=CC(=CC(=C1)Br)CCBr[3]
InChI Key	ZDWCLHJHUMKCQS-UHFFFAOYSA-N[2]

## Synthesis and Experimental Protocols

**1-Bromo-3-(2-bromoethyl)benzene** can be synthesized via two primary routes, each offering distinct advantages depending on the availability of starting materials. Both pathways are illustrated in the workflow diagram below.



[Click to download full resolution via product page](#)

Synthetic pathways to **1-Bromo-3-(2-bromoethyl)benzene**.

### Pathway 1: Bromination of 3-Bromophenylethanol

This method involves the conversion of the primary alcohol in 3-bromophenylethanol to an alkyl bromide. This is a standard transformation that can be achieved with high efficiency using phosphorus tribromide or hydrobromic acid.

#### Detailed Experimental Protocol:

- **Setup:** A dry, 500 mL three-necked, round-bottomed flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb HBr fumes if using HBr/H<sub>2</sub>SO<sub>4</sub>).
- **Reagents:** To the flask, add 3-bromophenylethanol (0.1 mol, 20.1 g).
- **Reaction (using PBr<sub>3</sub>):** Cool the flask in an ice bath. Slowly add phosphorus tribromide (PBr<sub>3</sub>) (0.04 mol, 10.8 g) dropwise via the dropping funnel with vigorous stirring. After the addition is complete, allow the mixture to warm to room temperature and then heat to 60-70 °C for 3-4 hours.
- **Work-up:** Cool the reaction mixture and carefully pour it over crushed ice. Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 50 mL).
- **Purification:** Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO<sub>4</sub>), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield **1-Bromo-3-(2-bromoethyl)benzene**.

## Pathway 2: Radical Bromination of 1-Bromo-3-ethylbenzene

This pathway utilizes a selective free-radical bromination at the benzylic position of the ethyl side chain. The benzylic C-H bonds are weaker and more susceptible to radical cleavage than other sp<sup>3</sup> hybridized C-H bonds due to the resonance stabilization of the resulting benzylic radical. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation as it provides a low, steady concentration of bromine radicals, minimizing side reactions.

#### Detailed Experimental Protocol:

- **Setup:** To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-bromo-3-ethylbenzene (0.1 mol, 18.5 g), N-Bromosuccinimide (NBS) (0.11 mol, 19.6 g), and carbon tetrachloride (CCl<sub>4</sub>) (100 mL).
- **Initiation:** Add a catalytic amount of a radical initiator such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN).
- **Reaction:** Heat the mixture to reflux while irradiating with a UV lamp or a high-wattage incandescent bulb to initiate and sustain the radical chain reaction. The reaction is monitored by observing the consumption of the denser NBS, which is replaced by the less dense succinimide floating on the solvent surface.
- **Work-up:** Once the reaction is complete, cool the mixture to room temperature and filter to remove the succinimide by-product.
- **Purification:** Transfer the filtrate to a separatory funnel and wash with a saturated sodium thiosulfate solution to remove any residual bromine, followed by a wash with brine. Dry the organic layer over anhydrous sodium sulfate (MgSO<sub>4</sub>), filter, and remove the solvent under reduced pressure. The crude **1-Bromo-3-(2-bromoethyl)benzene** is then purified by vacuum distillation.

## Reactivity and Applications in Synthesis

**1-Bromo-3-(2-bromoethyl)benzene** is a bifunctional molecule with two bromine atoms of differing reactivity. This differential reactivity is the cornerstone of its utility as a versatile building block in multi-step organic synthesis.

- **Aliphatic Bromine (on the ethyl chain):** This bromine is at a primary, benzylic-like position, making it highly susceptible to nucleophilic substitution reactions (both S<sub>N</sub>1 and S<sub>N</sub>2 pathways are possible) and elimination reactions. It is a good leaving group, readily displaced by a wide range of nucleophiles such as amines, alkoxides, and cyanides. This allows for the straightforward introduction of various functional groups at this position.
- **Aromatic Bromine (on the benzene ring):** This bromine is directly attached to the sp<sup>2</sup> hybridized carbon of the benzene ring and is significantly less reactive towards nucleophilic substitution. However, it serves as an excellent handle for metal-catalyzed cross-coupling

reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling the formation of new carbon-carbon bonds.

This differential reactivity allows for selective, stepwise functionalization of the molecule, making it a valuable intermediate in the synthesis of complex pharmaceutical compounds and other fine chemicals. Researchers can first perform reactions at the more labile ethyl bromide position and then subsequently modify the aromatic ring via cross-coupling, or vice-versa, depending on the desired synthetic strategy.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. chemistry.coach [chemistry.coach]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to 1-Bromo-3-(2-bromoethyl)benzene]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1315802#1-bromo-3-2-bromoethyl-benzene-iupac-name-and-cas-number\]](https://www.benchchem.com/product/b1315802#1-bromo-3-2-bromoethyl-benzene-iupac-name-and-cas-number)

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)